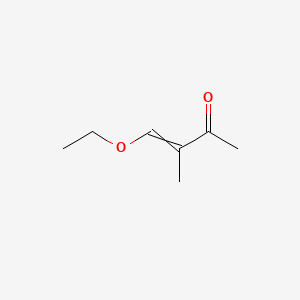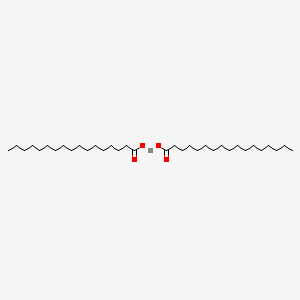![molecular formula C15H14O3S B13835401 (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiophene ring, a phenyl group, and a butyric acid moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid: The enantiomer of the compound, which may exhibit different biological activity and properties.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their diverse chemical and biological properties.
Phenylbutyric acids: Compounds containing the phenyl and butyric acid moieties, which are studied for their potential therapeutic applications.
Uniqueness
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature adds an additional layer of complexity, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(2S)-2-[4-(thiophene-2-carbonyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H14O3S/c1-2-12(15(17)18)10-5-7-11(8-6-10)14(16)13-4-3-9-19-13/h3-9,12H,2H2,1H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
XSSMMNDGAZJDIQ-LBPRGKRZSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
SMILES canónico |
CCC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)








